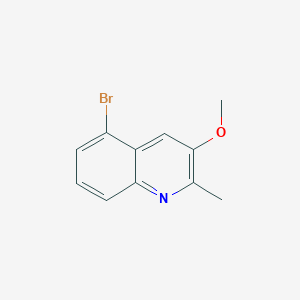

![molecular formula C8H7BrN2 B2879765 7-溴-3-甲基咪唑并[1,2-a]吡啶 CAS No. 1276026-68-6](/img/structure/B2879765.png)

7-溴-3-甲基咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-3-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which is an important fused bicyclic 5–6 heterocycle . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Specifically, 2-methylimidazo[1,2-a]pyridine can be formed by reacting 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This compound can further react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis

The molecular structure of 7-Bromo-3-methylimidazo[1,2-a]pyridine has been confirmed by X-ray structural analysis . The InChI code for this compound is 1S/C8H7BrN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . This compound can further react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-3-methylimidazo[1,2-a]pyridine include a molecular weight of 211.06 . It appears as a white powder with a melting point of 55–57°C . Its IR spectrum includes peaks at 1651 cm-1 (N–H bend), 1597, 1555, 1520, 1452, 1431, 1398, 1383, 1346, 1288, 1248, 1152, 1092, 746 cm-1 (N–H bend), and 680 cm-1 (C–Br stretch) .科学研究应用

化学合成

7-溴-3-甲基咪唑并[1,2-a]吡啶及相关化合物的主要应用之一是在化学合成领域。这些化合物用作更复杂分子的合成中间体或基本结构。例如,离子液体已被用来促进 3-氨基咪唑并[1,2-a]吡啶的一锅合成,展示了这些化合物在促进高效且通用的化学反应中的效用 (Shaabani, Soleimani, & Maleki, 2006)。

生物活性

7-溴-3-甲基咪唑并[1,2-a]吡啶的衍生物已因其生物活性(包括抗癌特性)而受到探索。一系列新型硒代咪唑并[1,2-a]吡啶已显示出对抗乳腺癌细胞的有希望的活性,表明这些化合物在化疗中的潜力 (Almeida et al., 2018)。

抗菌活性

研究还强调了基于咪唑并[1,2-a]吡啶骨架的化合物的抗菌潜力。对咪唑鎓和吡啶鎓基离子液体的自聚集和抗菌活性的研究表明,这些化合物可以有效地对抗微生物的生长,突出了它们在开发新型抗菌剂中的潜力 (Cornellas et al., 2011)。

材料科学

在材料科学中,7-溴-3-甲基咪唑并[1,2-a]吡啶衍生物的独特性质可用于各种应用。例如,它们在合成具有对抗人癌细胞的潜在抗癌活性的有机金属配合物中的使用不仅证明了它们的生物学相关性,还证明了它们在创建具有特定电子和结构特征的化合物方面的多功能性 (Stepanenko et al., 2011)。

作用机制

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Additionally, some imidazo[1,2-a]pyridine derivatives have been identified as covalent anticancer agents .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb . This suggests that these compounds may interact with specific targets in the tuberculosis bacteria to inhibit their growth.

Biochemical Pathways

Given the reported activity of similar compounds against tuberculosis bacteria , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of these bacteria.

Result of Action

Based on the reported activity of similar compounds, it can be inferred that this compound may lead to the inhibition of growth or death of tuberculosis bacteria .

安全和危害

未来方向

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on developing new TB drugs based on the imidazo[1,2-a]pyridine scaffold .

属性

IUPAC Name |

7-bromo-3-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-5-10-8-4-7(9)2-3-11(6)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZZDKXATURHJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276026-68-6 |

Source

|

| Record name | 7-bromo-3-methylimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2879686.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2879694.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2879698.png)

![N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879700.png)

![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879705.png)